![molecular formula C16H15ClF3N3O2S B2692133 (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate CAS No. 321553-21-3](/img/structure/B2692133.png)
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate is a useful research compound. Its molecular formula is C16H15ClF3N3O2S and its molecular weight is 405.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Several studies have explored the synthesis of compounds with structures related to "(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate," showcasing their potential in pharmaceutical applications:
Anticancer and Antimicrobial Agents : A study focused on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating anticancer and antimicrobial activities. These compounds, incorporating biologically active oxazole, pyrazoline, and pyridine moieties, were evaluated for their effectiveness against various cancer cell lines and pathogenic strains, showing promising results in overcoming microbial resistance to drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Recyclable Catalyst for Synthesis : Another study utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This process highlights a green chemistry approach, offering a sustainable method for producing compounds with potential biological activities (S. Tayebi, Mojtaba Baghernejad, D. Saberi, & K. Niknam, 2011).
Molecular Docking and Evaluation
Research has also extended into molecular docking and evaluation of synthesized compounds for their potential as drug candidates:
Antimicrobial Evaluation : A comprehensive synthesis and antimicrobial evaluation were conducted on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).
Cytotoxicity Studies : The synthesis, pharmacological evaluation, molecular docking, and cytotoxicity studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides explored their antibacterial potential and moderate anti-enzymatic properties. Some derivatives exhibited remarkable activity against specific bacterial strains, underscoring the importance of structural modifications in enhancing biological activity (S. Z. Siddiqui et al., 2014).
Propiedades
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2S/c1-9(2)15(24)25-21-8-12-13(16(18,19)20)22-23(3)14(12)26-11-6-4-10(17)5-7-11/h4-9H,1-3H3/b21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXUUOIYRWIRGC-ODCIPOBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=CC1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C/C1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2692050.png)
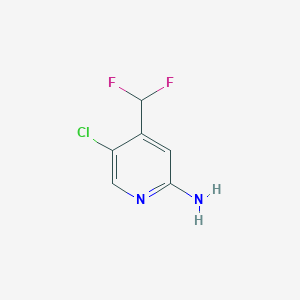
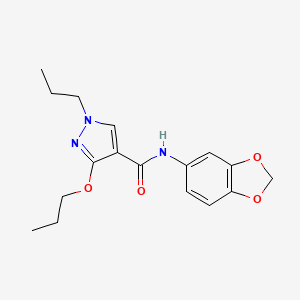
![N-[(furan-2-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692056.png)


![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2692060.png)

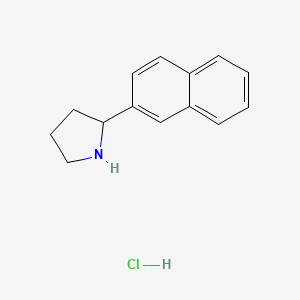
![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2692065.png)
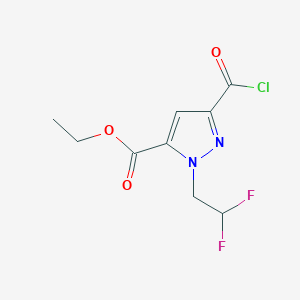

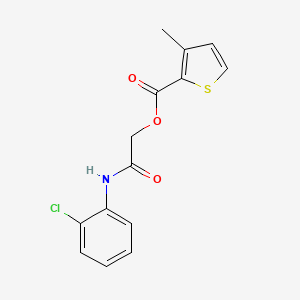
![N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2692073.png)
